N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE
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Overview
Description
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxy, pyridinyl, sulfamoyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds, such as boronic acids or esters, which are then coupled with halogenated aromatic compounds.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is employed to combine the intermediate compounds under the influence of a palladium catalyst. This step is crucial for forming the desired carbon-carbon bonds.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium bor
Properties
IUPAC Name |
N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-2-29-20-11-10-16(30(27,28)24-14-15-7-5-6-12-23-15)13-19(20)25-21(26)17-8-3-4-9-18(17)22/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSUHAPCMJJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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